molecular formula C16H22N2O4 B3909564 (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid

(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3909564
M. Wt: 306.36 g/mol
InChI Key: AKNBJGJXCMYCES-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a 5-butylpyridine-2-carboxylic acid derivative with a piperidine-2-carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization or chromatography are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or enzymes. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create materials with desired characteristics, such as increased durability or specific reactivity.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in various chemical reactions allows it to modulate biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-(5-methylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
  • (2R,4S)-1-(5-ethylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
  • (2R,4S)-1-(5-propylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid features a butyl group on the pyridine ring, which may influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-3-4-11-5-6-13(17-10-11)15(20)18-8-7-12(19)9-14(18)16(21)22/h5-6,10,12,14,19H,2-4,7-9H2,1H3,(H,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNBJGJXCMYCES-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)N2CCC(CC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CN=C(C=C1)C(=O)N2CC[C@@H](C[C@@H]2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-1-(5-butylpyridine-2-carbonyl)-4-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.